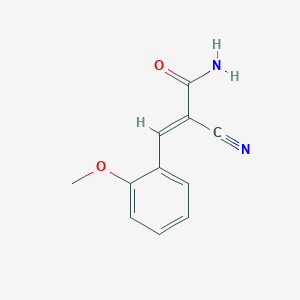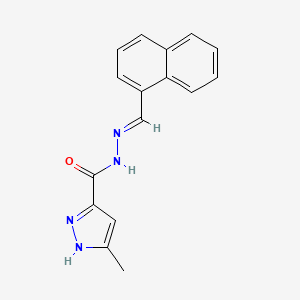![molecular formula C18H20N4O2 B5550351 methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5550351.png)
methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrolo[2,3-b]quinoxaline derivatives typically involves oxidative coupling and cyclization reactions. For instance, a method described involves the direct synthesis of pyrrolo[1,2-α]quinoxaline via oxidative coupling between methyl arene and 1-(2-aminophenyl)pyrroles, facilitated by oxidation in the presence of an iron catalyst. This process highlights the role of oxygen and iron catalysts in forming the quinoxaline structure through a Pictet-Spengler-type annulation, indicating a versatile approach to synthesizing derivatives including the target compound (Ahn et al., 2021).
Molecular Structure Analysis
Quinoxalines, including our compound of interest, possess a nitrogen-embedded heterocyclic structure that offers unique electronic and structural properties. Extensive computational and analytical techniques, such as NMR, MS, and X-ray crystallography, are employed to characterize these compounds, providing insights into their ionic nature, stability, and reactivity. The detailed structure elucidation supports understanding their interactions and reactivity in chemical processes (Faizi et al., 2018).
Chemical Reactions and Properties
Quinoxaline derivatives undergo various chemical reactions, including cycloaddition, annulation, and catalytic transformations, which are essential for synthesizing diverse molecular architectures. For example, FeCl3-catalyzed synthesis demonstrates the ability to construct pyrrolo[1,2-a]quinoxaline derivatives from 1-(2-aminophenyl)pyrroles through annulation, showcasing the compound's reactivity towards forming complex heterocyclic structures under mild conditions (An et al., 2017).
Physical Properties Analysis
The physical properties of methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. The presence of nitrogen atoms and the cyclohexyl group affects the compound's polarity, solubility in various solvents, and phase behavior, which are crucial for its application in organic synthesis and material science.
Chemical Properties Analysis
The chemical properties of this quinoxaline derivative, including its reactivity, stability, and interaction with other molecules, are critical for its utility in chemical synthesis and potential applications in material science and pharmaceuticals. Its ability to undergo reactions such as cyclization, nucleophilic substitution, and coordination with metals highlights its versatility and potential as a building block in organic synthesis and catalysis.
For more comprehensive insights and detailed research on methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, including its synthesis, molecular and chemical properties, the following references provide a wealth of information:
- (Ahn et al., 2021) - Synthesis methodologies and oxidative coupling mechanisms.
- (Faizi et al., 2018) - Structural characterization and computational analysis.
- (An et al., 2017) - Chemical reactivity and synthesis under catalytic conditions.
科学的研究の応用
Synthesis and Chemical Properties
Researchers have developed several methods for synthesizing pyrrolo- and indolo[1,2-a]quinoxalines, including environmentally friendly approaches and catalyst-free conditions. For example, an iodine-catalyzed synthesis provides a practical and green approach to these compounds, using oxygen as an environmentally friendly oxidant and iodine as an economical catalyst (Wang et al., 2015). Another study highlighted a metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources, illustrating the versatility of quinoxaline derivatives synthesis (Xie et al., 2019).
Biological and Medicinal Applications
Quinoxaline derivatives, including those related to "methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate," have been investigated for their potential in medicinal chemistry, particularly as inhibitors of human protein kinase CK2. This enzyme is a potential drug target for diseases such as cancer and inflammatory disorders. A study synthesized and evaluated a series of substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives, identifying new inhibitors with IC50 values in the micro- and sub-micromolar range (Guillon et al., 2013).
Environmental and Green Chemistry
The research on quinoxaline derivatives also extends to environmental and green chemistry applications. A study presented a catalyst-free synthesis of pyrrolo[1,2-a]quinolines via dehydration/[3 + 2] cycloaddition directly from 2-methylquinolines, aldehydes, and alkynoates. This method is notable for being tolerant to air and producing water as the only byproduct, highlighting the environmentally benign process with potential applications in organic synthesis and medicinal chemistry (Wu et al., 2017).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers and does not collect analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . For safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
特性
IUPAC Name |
methyl 2-amino-1-cyclohexylpyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-24-18(23)14-15-17(21-13-10-6-5-9-12(13)20-15)22(16(14)19)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISHKCDODWFJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4CCCCC4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-ethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5550276.png)
![2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5550284.png)

![2-(3-methoxypropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550290.png)
![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5550294.png)
![(3R*,4R*)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5550296.png)
![methyl 4-{2-[(2-pyrimidinylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5550312.png)
![N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550325.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5550345.png)

![(1R*,5R*)-6-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5550373.png)

![2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550379.png)